Ethyl 4-(dimethylhydroxysilyl)benzoate
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Overview
Description
Ethyl 4-(dimethylhydroxysilyl)benzoate is an organic compound with the molecular formula C11H16O3Si It is a derivative of benzoic acid, where the benzoate group is modified with a dimethylhydroxysilyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(dimethylhydroxysilyl)benzoate typically involves the esterification of 4-(dimethylhydroxysilyl)benzoic acid with ethanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction mixture is then purified through distillation or recrystallization to obtain the pure product .
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production time. The use of solid acid catalysts in a packed bed reactor can further enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-(dimethylhydroxysilyl)benzoate undergoes various chemical reactions, including:
Oxidation: The hydroxysilyl group can be oxidized to form silanol or siloxane derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The benzoate group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other peroxides under mild conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products:
Oxidation: Silanol or siloxane derivatives.
Reduction: 4-(dimethylhydroxysilyl)benzyl alcohol.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-(dimethylhydroxysilyl)benzoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: Investigated for its potential as a bioactive molecule in drug development.
Medicine: Explored for its use in the formulation of pharmaceuticals due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials, including coatings and adhesives.
Mechanism of Action
The mechanism of action of Ethyl 4-(dimethylhydroxysilyl)benzoate involves its interaction with various molecular targets. The hydroxysilyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the benzoate group can interact with enzymes and receptors, modulating their activity. These interactions can lead to changes in cellular pathways, affecting processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Ethyl 4-(dimethylhydroxysilyl)benzoate can be compared with other similar compounds, such as:
Ethyl 4-(dimethylamino)benzoate: Used as a local anesthetic, known for its pain-relieving properties.
Ethyl 4-(hydroxy)benzoate: Commonly used as a preservative in cosmetics and pharmaceuticals.
Ethyl 4-(methoxy)benzoate: Utilized in the synthesis of various organic compounds.
Uniqueness: this compound is unique due to the presence of the dimethylhydroxysilyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry .
Properties
Molecular Formula |
C11H16O3Si |
---|---|
Molecular Weight |
224.33 g/mol |
IUPAC Name |
ethyl 4-[hydroxy(dimethyl)silyl]benzoate |
InChI |
InChI=1S/C11H16O3Si/c1-4-14-11(12)9-5-7-10(8-6-9)15(2,3)13/h5-8,13H,4H2,1-3H3 |
InChI Key |
QZBPJGIAEQXJPC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)[Si](C)(C)O |
Origin of Product |
United States |
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